Cefquinome
Overview
Description
Cefquinome is a fourth-generation cephalosporin with pharmacological and antibacterial properties valuable in the treatment of coliform mastitis and other infections . It exhibits excellent antibacterial activity against Staphylococcus aureus .
Synthesis Analysis
A robust liquid chromatography-tandem mass spectrometry method was developed and comprehensively validated for the quantification of cefquinome . The method enables routine residue control purposes and to monitor the pharmacokinetics of cefquinome in bovine colostrum and raw milk .Molecular Structure Analysis
Cefquinome has a molecular formula of C23H24N6O5S2 and a molecular weight of 528.6 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .Chemical Reactions Analysis
Cefquinome undergoes a variety of chemical reactions. A study has shown that a robust liquid chromatography-tandem mass spectrometry method was developed for the quantification of cefquinome . This method is useful for routine residue control and monitoring the pharmacokinetics of cefquinome in bovine colostrum and raw milk .Physical And Chemical Properties Analysis
Cefquinome has a molecular formula of C23H24N6O5S2 and a molecular weight of 528.6 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .Scientific Research Applications
Cefquinome's Antibacterial Activity and Pharmacological Properties : Cefquinome is characterized by a broad antibacterial spectrum, strong antibacterial activity, superior pharmacokinetics, and low toxicity. It has been used in animals for severe infections and shows no carcinogenicity, mutagenicity, teratogenicity, or reproductive toxicity. The peak blood concentration of cefquinome is reached quickly, maintaining a high concentration in the body (Ge Jing-jing, 2013).
Development of HPLC Method for Cefquinome in Sheep : A high-performance liquid chromatography (HPLC) method was developed for determining cefquinome concentrations in sheep plasma, proving useful for pharmacokinetic studies and clinical use. The method is sensitive, precise, and accurate, facilitating research into the pharmacokinetics of cefquinome in sheep (K. Uney, F. Altan, M. Elmas, 2010).
In Vitro and In Vivo Antibacterial Activities and Pharmacokinetics : Cefquinome is effective against a range of pathogens including Staphylococcus aureus, streptococci, Pseudomonas aeruginosa, and various Enterobacteriaceae. Its high in vitro activity is paralleled by its in vivo efficacy against experimental septicemia. Pharmacokinetic properties were studied in mice, dogs, pigs, and calves, showing high peak levels and linear dose-response correlations in some animals (M. Limbert et al., 1991).
Cefquinome-Loaded Gelatin Microspheres for Veterinary Applications : Cefquinome sulfate gelatin microspheres (CEF-GMS) were developed as a sustained-release formulation, showing potential for veterinary clinical applications. The pharmacokinetic characteristics of CEF-GMS in pigs indicated a significantly longer elimination half-life compared to standard cefquinome injections, suggesting potential for less frequent dosing (S. Zhang et al., 2018).
Antibacterial Activity Against Equine Bacterial Pathogens : Cefquinome shows high activity against equine pathogens such as Actinobacillus equuli, streptococci, Enterobacteriaceae, and staphylococci. Its bactericidal activity is time-dependent, and the post-antibiotic effect (PAE) varies across different pathogens (E. Thomas, V. Thomas, C. Wilhelm, 2006).
PK/PD Indices and Resistance Selection for Staphylococcus aureus : This study explored the relationship between cefquinome's pharmacokinetic/pharmacodynamic (PK/PD) indices and the selection of resistance in Staphylococcus aureus. The study highlighted the importance of dosing regimens in minimizing the development of resistance (Ya-fei Li et al., 2016).
Dose Optimization Against Staphylococcus aureus in Cattle : The study aimed to optimize the dosage of cefquinome for treating Staphylococcus aureus-induced septicemia in cattle. It established a dosage regimen of 2 mg/kg every 12 hours for 3 days to achieve bactericidal activity (Ijaz Ahmad et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16-/t17-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJNRNSJKEFMK-PQFQYKRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894103 | |
Record name | Cefquinome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefquinome | |
CAS RN |
84957-30-2 | |
Record name | Cefquinome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84957-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefquinome [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefquinome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFQUINOME SULFATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFQUINOME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74S078CWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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